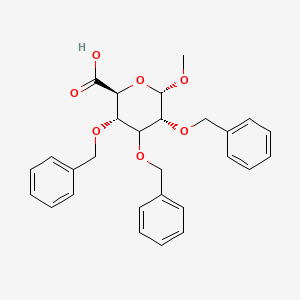![molecular formula C14H11BN2O2S B13442742 [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid is a boronic acid derivative that features a pyridine ring, a thiazole ring, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid typically involves the Suzuki coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as 1,4-dioxane at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into corresponding amines or hydrocarbons.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Biology and Medicine
Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in the design of therapeutic agents for diseases such as cancer and diabetes .
Industry
In industry, this compound can be used in the development of new materials, including polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects in the case of drug applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid include other boronic acid derivatives and heterocyclic compounds such as:
- [2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid]
- [3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole]
- [2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid]
Uniqueness
The uniqueness of this compound lies in its combination of a boronic acid group with a pyridine and thiazole ring. This structure provides it with unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H11BN2O2S |
|---|---|
Poids moléculaire |
282.1 g/mol |
Nom IUPAC |
[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H11BN2O2S/c18-15(19)12-5-3-10(4-6-12)13-9-20-14(17-13)11-2-1-7-16-8-11/h1-9,18-19H |
Clé InChI |
BRRUQLJIXNIGPZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)
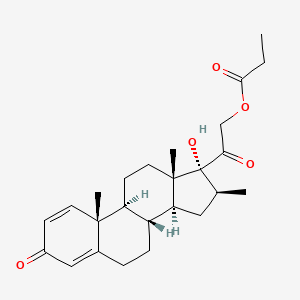
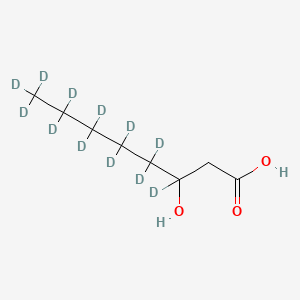
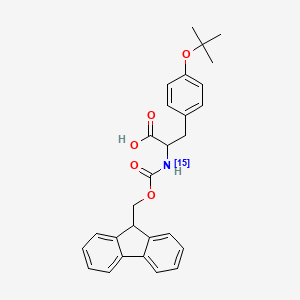
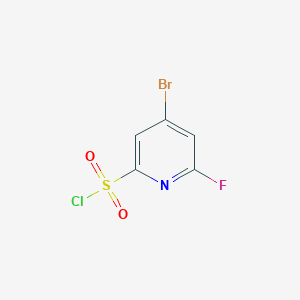
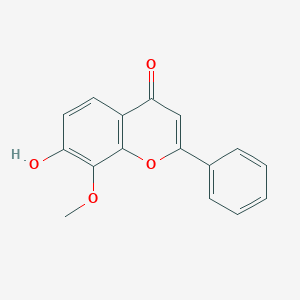



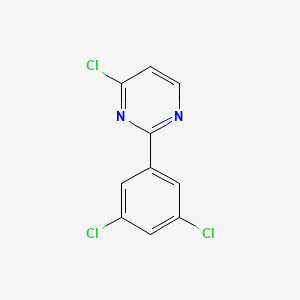

![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
